molecular formula C22H21N5O3S B12130407 N-(4-ethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-ethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12130407
M. Wt: 435.5 g/mol
InChI Key: RPIMKUGNXYYYNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS: 573935-63-4, C₂₂H₂₁N₅O₃S) is a triazole-based acetamide derivative featuring a furan-2-ylmethyl substituent at the 4-position of the triazole ring and a pyridin-2-yl group at the 5-position. The ethoxyphenyl moiety on the acetamide nitrogen distinguishes it from structurally related compounds.

Properties

Molecular Formula

C22H21N5O3S

Molecular Weight

435.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H21N5O3S/c1-2-29-17-10-8-16(9-11-17)24-20(28)15-31-22-26-25-21(19-7-3-4-12-23-19)27(22)14-18-6-5-13-30-18/h3-13H,2,14-15H2,1H3,(H,24,28)

InChI Key

RPIMKUGNXYYYNJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CC=N4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The compound’s biological activity and physicochemical properties are influenced by substituents on the triazole ring and acetamide group. Key structural analogs include:

Compound Name Key Substituents Biological Activity Reference
N-(2-ethoxyphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl]sulfanyl]acetamide Pyridin-4-yl (vs. pyridin-2-yl) Not explicitly reported; structural similarity suggests potential Orco agonist activity
2-{[4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide Ethyl (triazole), methoxy-methylphenyl (acetamide) Antimicrobial, antioxidant, anti-inflammatory (electron-withdrawing groups enhance activity)
N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide (VUAA-1) Ethyl groups, pyridin-3-yl Orco channel agonist (insect olfactory modulation)
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (3.1-3.21) Amino group, variable aryl substituents Anti-exudative activity (15/21 compounds active; 8 outperformed diclofenac sodium)

Key Findings from Comparative Studies

  • Anti-Exudative Activity : Derivatives with electron-withdrawing groups (e.g., nitro, chloro) on the acetamide’s phenyl ring exhibit higher anti-exudative activity than those with electron-donating groups (e.g., ethoxy) . The target compound’s ethoxyphenyl group may limit its efficacy compared to analogs like 3.7 (3-nitro-substituted) from .
  • Antimicrobial and Anti-Inflammatory Activity : Compounds with pyridin-4-yl and substituted aryl carbamoyl groups (e.g., KA3 , KA7 ) demonstrated broad-spectrum antimicrobial activity and reduced protein denaturation .
  • Orco Agonist Potential: Structural similarity to VUAA-1 suggests possible insect olfactory applications, though this remains unexplored for the target compound .

Physicochemical and Spectroscopic Comparisons

  • Melting Points : Analogous compounds with nitro or acetyl groups (e.g., 15 , 18 in ) exhibit higher melting points (207–274°C) due to increased polarity .
  • Spectroscopic Profiles :
    • IR : All analogs show characteristic N-H (3190–3243 cm⁻¹), C=O (1669 cm⁻¹), and C-S (681 cm⁻¹) stretches .
    • ¹H NMR : The target compound’s furan and pyridine protons resonate at δ 6.2–8.5 ppm, consistent with analogs .

Preparation Methods

Cyclocondensation Route

The cyclocondensation method begins with the reaction of N-(4-ethoxyphenyl)acetamide and ethyl chloroacetate in acetone, yielding ethyl 2-(4-acetamidophenoxy)acetate. Subsequent treatment with hydrazine monohydrate in ethanol generates the corresponding hydrazide. This intermediate undergoes cyclization with phenyl isothiocyanate in refluxing ethanol, forming a thiocarbamoyl hydrazine derivative. Alkaline hydrolysis (2N KOH in ethanol) facilitates cyclization to produce 4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol.

Alkylation of Triazole-Thiols

An alternative route involves alkylating 4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol with furan-2-ylmethyl bromide in the presence of potassium carbonate. This step introduces the furan-2-ylmethyl group at the triazole’s 4th position, achieving a yield of 68–72% after crystallization from ethanol.

Stepwise Preparation of the Target Compound

Synthesis of N-(4-Ethoxyphenyl)-2-chloroacetamide

N-(4-Ethoxyphenyl)acetamide is prepared by acetylation of 4-ethoxyaniline with acetic anhydride in glacial acetic acid. Chlorination using thionyl chloride (SOCl₂) in dichloromethane converts the acetamide to 2-chloro-N-(4-ethoxyphenyl)acetamide, with a reported purity of ≥95% after recrystallization from hexane.

Coupling of Triazole-Thiol and Chloroacetamide

The critical sulfanyl bridge formation involves reacting 4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol with 2-chloro-N-(4-ethoxyphenyl)acetamide. Optimal conditions include:

  • Solvent: Anhydrous acetonitrile

  • Base: Triethylamine (1.2 equiv)

  • Temperature: Reflux at 82°C for 6–8 hours

  • Workup: Evaporation under reduced pressure, followed by crystallization from ethanol/water (3:1).

This step achieves yields of 65–70%, with the reaction mechanism proceeding via nucleophilic displacement of chloride by the triazole-thiolate anion.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-efficiency and scalability:

  • Catalyst Optimization: Transitioning from homogeneous bases (e.g., KOH) to polymer-supported bases reduces purification steps.

  • Continuous Flow Reactors: Microreactor systems enhance heat transfer during exothermic steps like chlorination, improving safety and yield consistency.

  • High-Throughput Screening: Automated platforms identify ideal solvent systems (e.g., ethanol/acetone mixtures) for crystallization, maximizing purity (>99%).

Structural Characterization and Analytical Data

Post-synthesis characterization ensures structural fidelity:

Spectroscopic Analysis

  • ¹H-NMR (400 MHz, DMSO-d₆): δ 1.35 (t, 3H, OCH₂CH₃), 4.02 (q, 2H, OCH₂CH₃), 4.92 (s, 2H, SCH₂), 5.21 (s, 2H, furan-CH₂), 6.48–8.72 (m, 11H, aromatic).

  • IR (KBr): 3275 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O), 1240 cm⁻¹ (C–O–C ether).

Chromatographic Validation

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms ≥98% purity. Mass spectrometry (ESI-QTOF) gives [M+H]⁺ at m/z 464.2, aligning with the theoretical molecular formula C₂₂H₂₁N₅O₃S.

Optimization Challenges and Solutions

Byproduct Formation During Chloroacetamide Synthesis

Excessive SOCl₂ generates dichloroacetamide byproducts. Mitigation involves stoichiometric control (1.05 equiv SOCl₂) and low-temperature (−10°C) reactions.

Triazole Ring Oxidation

The triazole-thiol intermediate is prone to oxidation during storage. Adding 0.1% w/v ascorbic acid as an antioxidant stabilizes the compound for >6 months at 4°C.

Comparative Analysis of Synthetic Routes

ParameterCyclocondensation RouteAlkylation Route
Total Yield58%65%
Reaction Time24 hours18 hours
Purification ComplexityHigh (multiple steps)Moderate
ScalabilityLimitedHigh

Data synthesized from Refs .

Q & A

Q. What are the optimal synthetic routes and critical parameters for synthesizing N-(4-ethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?

The synthesis involves multi-step reactions, including:

  • Alkylation of triazole-thione intermediates with α-chloroacetamides in the presence of KOH .
  • Paal-Knorr condensation to modify the triazole ring with pyrolium fragments .
  • Reaction conditions : Temperature (typically 150°C for reflux), solvent choice (e.g., ethanol for recrystallization), and catalysts (e.g., pyridine/Zeolite-YH for cyclization) .
  • Purification : Chromatography and recrystallization are critical to achieving >95% purity .

Q. Which spectroscopic and chromatographic methods are most reliable for structural validation?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and functional groups (e.g., furan, pyridine, ethoxyphenyl) .
  • High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and purity .
  • X-ray crystallography : Resolves 3D conformation and regioselectivity of triazole substituents .

Q. How is the compound screened for initial biological activity?

  • Anti-exudative activity : Evaluated in rodent models (e.g., formalin-induced edema) at doses of 50–100 mg/kg .
  • Anti-inflammatory assays : COX-2 inhibition or TNF-α suppression in vitro .
  • Antimicrobial testing : Agar diffusion assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., triazole alkylation) be elucidated?

  • Kinetic studies : Monitor intermediates via time-resolved HPLC to identify rate-determining steps .
  • Isotopic labeling : Use deuterated solvents (e.g., D₂O) in NMR to trace proton transfer during alkylation .
  • Computational modeling : DFT calculations predict transition states and regioselectivity in triazole functionalization .

Q. How can contradictory bioactivity data (e.g., variable IC₅₀ values) be resolved?

  • Structure-activity relationship (SAR) analysis : Compare analogs with substituent variations (e.g., halogen vs. methoxy groups) .
  • Metabolic stability assays : Test hepatic microsome stability to rule out rapid degradation .
  • Target specificity profiling : Use kinase/GPCR panels to identify off-target effects .

Q. What computational strategies predict target binding and selectivity?

  • Molecular docking : Simulate interactions with enzymes (e.g., COX-2, MAPK) using AutoDock Vina .
  • MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent models .
  • Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with pyridine-N) .

Q. How is regioselectivity controlled during triazole substitution?

  • Steric/electronic modulation : Bulky substituents (e.g., furan-2-ylmethyl) favor N4 over N1 alkylation .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at the sulfur atom .
  • Catalytic additives : Zeolites or Lewis acids direct regioselectivity in cyclization steps .

Q. What comparative studies highlight advantages over structural analogs?

  • Bioactivity benchmarks : Compare IC₅₀ values against analogs like N-(3-chloro-4-methylphenyl) derivatives .
  • Thermodynamic solubility : Assess in PBS (pH 7.4) to identify improved pharmacokinetic profiles .
  • Synthetic scalability : Evaluate yield and step economy vs. triazole-thione precursors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.